molecular formula C6H7NO3 B1317166 Methyl 4-Methylisoxazole-5-carboxylate CAS No. 261350-48-5

Methyl 4-Methylisoxazole-5-carboxylate

Cat. No.: B1317166
CAS No.: 261350-48-5
M. Wt: 141.12 g/mol
InChI Key: BZGHKIIGKXOGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methylisoxazole-5-carboxylate (CAS: 261350-48-5) is an isoxazole derivative with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol. Key physical properties include a boiling point of 212.9 ± 20.0 °C, density of 1.2 ± 0.1 g/cm³, and a flash point of 82.5 ± 21.8 °C . The compound features a methyl group at the 4-position and a methoxycarbonyl group at the 5-position of the isoxazole ring (SMILES: Cc1cnoc1C(=O)OC).

Properties

IUPAC Name

methyl 4-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-7-10-5(4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGHKIIGKXOGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296538
Record name Methyl 4-methyl-5-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261350-48-5
Record name Methyl 4-methyl-5-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261350-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methyl-5-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Methylisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methyl-3-nitroacrylate with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring . The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Methylisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Methyl 4-Methylisoxazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-Methylisoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Structural Isomers and Carboxylic Acid Derivatives

Isoxazole carboxylic acids and their esters with substituent variations are critical for understanding structure-activity relationships.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications/Notes
4-Methylisoxazole-5-carboxylic acid 261350-46-3 C₅H₅NO₃ 127.09 Carboxylic acid instead of methyl ester Intermediate in organic synthesis
5-Methylisoxazole-4-carboxylic acid 42831-50-5 C₅H₅NO₃ 127.09 Methyl and carboxyl groups swapped Used in coordination chemistry
3-Methylisoxazole-5-carboxylic acid 4857-42-5 C₅H₅NO₃ 127.09 Methyl at 3-position Pharmaceutical precursor

Key Insight : The position of methyl and carboxyl groups significantly impacts reactivity. For example, 4-methylisoxazole-5-carboxylic acid is structurally closer to the target compound but lacks the ester moiety, making it less lipophilic .

Ester Derivatives with Varied Substituents

Ester derivatives of isoxazoles are widely explored for their synthetic versatility.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Differences Synthesis/Applications
Ethyl 5-methylisoxazole-4-carboxylate 51135-73-0 C₇H₉NO₃ 155.15 Ethyl ester instead of methyl Used in agrochemical research
Methyl 4-formyl-3-methylisoxazole-5-carboxylate 161126-53-0 C₇H₇NO₄ 169.13 Formyl group at 4-position Intermediate for heterocyclic compounds
Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate 60640-71-3 C₁₂H₁₀NO₄ 219.19 Hydroxyphenyl at 5-position Potential photochromic applications

Key Insight : Ethyl esters (e.g., Ethyl 5-methylisoxazole-4-carboxylate) exhibit higher lipophilicity than methyl esters, influencing bioavailability in drug design . The formyl group in Methyl 4-formyl-3-methylisoxazole-5-carboxylate enables further functionalization via condensation reactions .

Amino- and Methoxy-Substituted Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Structural Features
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate Not provided C₆H₈N₂O₄ 172.14 Amino at 4-, methoxy at 3-position Planar structure with intramolecular H-bonding
Ethyl 5-amino-3-methylisoxazole-4-carboxylate Not provided C₇H₁₀N₂O₃ 170.17 Amino at 5-, ethyl ester Forms 1D chains via intermolecular H-bonds

Key Insight: Amino groups enhance hydrogen-bonding networks, improving crystal packing (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate forms planar structures stabilized by N–H⋯O bonds) . These derivatives are pivotal in designing high-energy materials and pharmaceuticals.

Complex Heterocyclic Derivatives

Isoxazole rings fused with quinoline or xanthenone systems expand applications in medicinal chemistry.

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Features Applications
9-(5-Amino-3-methylisoxazol-4-yl)-7-chloro-3-(4-chlorophenyl)-tetrahydro-1H-xanthen-1-one C₂₃H₁₉Cl₂N₂O₂ 430.32 Chlorophenyl and chloro substituents Anticancer candidate
4-[4-(Dimethylamino)phenyl]-3,7,7-trimethyl-tetrahydroisoxazolo[5,4-b]quinolin-5(6H)-one C₂₁H₂₅N₃O₂ 351.44 Dimethylamino phenyl group Photodynamic therapy

Key Insight: Chlorine and aryl substituents enhance binding to biological targets (e.g., DNA topoisomerases), while dimethylamino groups improve solubility .

Biological Activity

Methyl 4-Methylisoxazole-5-carboxylate (MMIC) is an organic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

MMIC is characterized by a five-membered heterocyclic ring that includes nitrogen and oxygen atoms. Its molecular formula is C6H7NO3C_6H_7NO_3, and it features a methyl group and a carboxylate functional group, which contribute to its reactivity and biological interactions. The isoxazole ring structure is notable for its presence in various biologically active compounds, making MMIC a compound of interest in drug development.

The biological activity of MMIC primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The isoxazole ring can mimic natural substrates or inhibitors, allowing it to modulate various biological pathways. For instance, MMIC has been shown to inhibit enzymes involved in inflammation and cancer cell proliferation by binding to their active sites.

Biological Activities

Research indicates that MMIC exhibits a range of biological activities, including:

  • Anti-inflammatory Properties : MMIC has been investigated for its potential to inhibit inflammatory pathways, which may be beneficial in treating conditions like arthritis.
  • Anticancer Activity : Studies have suggested that MMIC can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis.
  • Antimicrobial Effects : Compounds derived from the isoxazole structure often show antimicrobial properties, making MMIC a candidate for further exploration in this area.

Case Studies and Research Findings

Several studies have explored the biological activity of MMIC:

  • Inhibition of Enzyme Activity : A study demonstrated that MMIC effectively inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in pain management therapies.
  • Anticancer Studies : Research has shown that MMIC can induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights its potential as a chemotherapeutic agent.
  • Antimicrobial Testing : In vitro tests have indicated that MMIC exhibits significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Related Compounds

MMIC shares structural similarities with other isoxazole derivatives, which also exhibit biological activities. The following table summarizes some comparative aspects:

Compound NameStructural FeaturesUnique Aspects
5-Methylisoxazole-4-carboxylic acidIsoxazole ring with carboxylic acid groupLacks ester functionality; more polar
3-Amino-5-methylisoxazole-4-carboxylic acidAmino group substitutionExhibits different biological activities due to amino group
5-Amino-3-methylisoxazole-4-carboxylic acidAmino group at position 3Potential application as an unnatural amino acid
2,5-DimethylisoxazoleAdditional methyl substitutionDifferent reactivity profile due to extra methyl groups

This comparison illustrates how modifications to the isoxazole structure can influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.